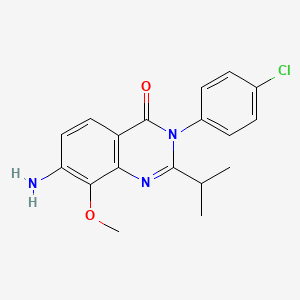
7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This specific compound features a quinazolinone core with various substituents that may influence its chemical and biological behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of Substituents: The specific substituents (4-chlorophenyl, 8-methoxy, and 2-(propan-2-yl)) can be introduced through various organic reactions such as halogenation, methylation, and alkylation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the quinazolinone core or the chlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: Quinazolinone derivatives can act as ligands in catalytic processes.
Material Science: These compounds may be used in the development of new materials with specific properties.
Biology and Medicine
Anticancer Agents: Some quinazolinone derivatives have shown promise as anticancer agents by inhibiting specific enzymes or signaling pathways.
Antimicrobial Agents: These compounds can exhibit antibacterial, antifungal, and antiviral activities.
Industry
Pharmaceuticals: Quinazolinone derivatives are often explored for their potential therapeutic applications.
Agriculture: These compounds may be used in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. For example, they might inhibit kinase enzymes involved in cell signaling pathways, thereby exerting anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Quinazolinone: The parent compound of the quinazolinone family.
6,7-Dimethoxy-4(3H)-quinazolinone: Another derivative with different substituents.
Uniqueness
7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group, for example, may enhance its binding affinity to certain biological targets.
Propriétés
Numéro CAS |
871814-54-9 |
|---|---|
Formule moléculaire |
C18H18ClN3O2 |
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
7-amino-3-(4-chlorophenyl)-8-methoxy-2-propan-2-ylquinazolin-4-one |
InChI |
InChI=1S/C18H18ClN3O2/c1-10(2)17-21-15-13(8-9-14(20)16(15)24-3)18(23)22(17)12-6-4-11(19)5-7-12/h4-10H,20H2,1-3H3 |
Clé InChI |
SLOXPZFBNAEIDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=C(C=CC(=C2OC)N)C(=O)N1C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12611341.png)

![2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one](/img/structure/B12611345.png)
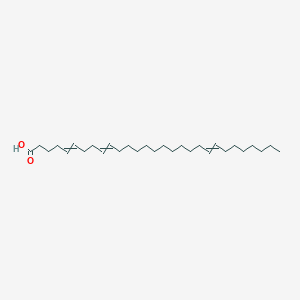
![2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide](/img/structure/B12611355.png)
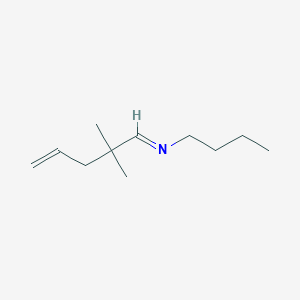

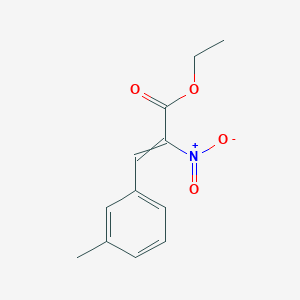
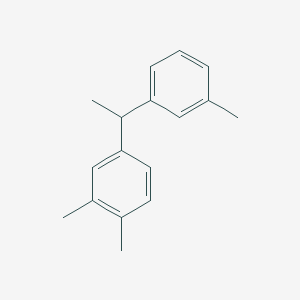
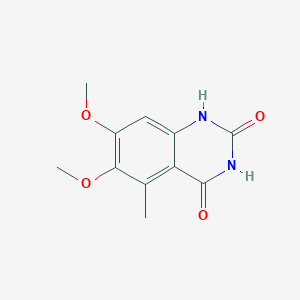
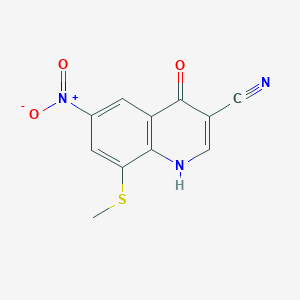
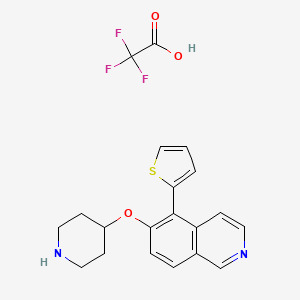
![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)
